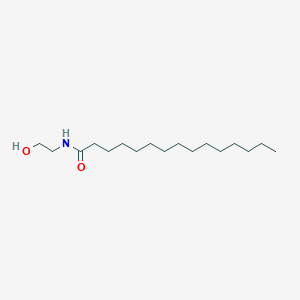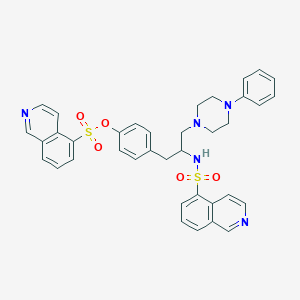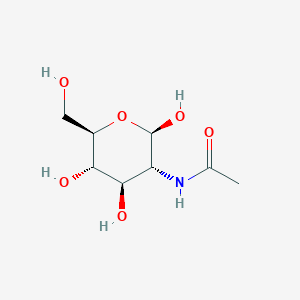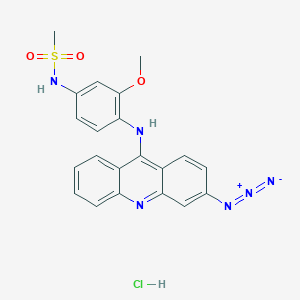
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as AMS, and it has been used extensively in research to study the mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Wirkmechanismus
The mechanism of action of AMS involves the binding of the compound to DNA, resulting in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death. The selectivity of AMS for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.
Biochemische Und Physiologische Effekte
AMS has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. AMS has also been shown to inhibit the growth of tumors in animal models. In addition, AMS has been shown to induce DNA damage and activate DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AMS in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and potential cancer therapies. However, AMS has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on AMS, including the development of more effective synthesis methods, the study of the compound's potential as a cancer therapy, and the exploration of its potential in other areas of medicine, such as infectious diseases. Additionally, further research is needed to understand the mechanism of action of AMS and its potential side effects.
Synthesemethoden
The synthesis method of AMS involves several steps, including the reaction of 3-azido-9-acridinecarboxylic acid with 3-methoxyaniline to form the intermediate compound, followed by the reaction of the intermediate with methanesulfonyl chloride to form the final product, AMS. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
AMS has been extensively used in scientific research, particularly in the field of cancer research. AMS has been shown to selectively target cancer cells, making it a potential candidate for cancer therapy. AMS has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein-protein interactions.
Eigenschaften
CAS-Nummer |
125783-39-3 |
|---|---|
Produktname |
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride |
Molekularformel |
C21H19ClN6O3S |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H |
InChI-Schlüssel |
XVFIYUXZQUOUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Andere CAS-Nummern |
125783-39-3 |
Synonyme |
3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



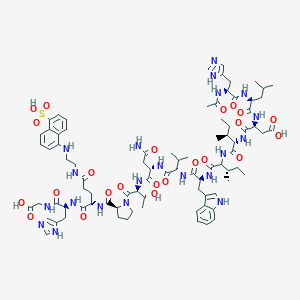
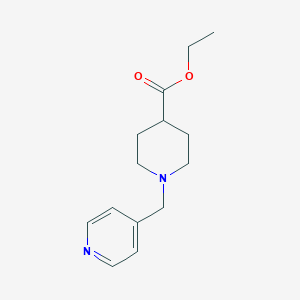
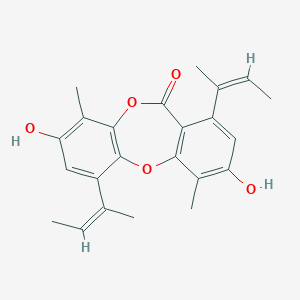

![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
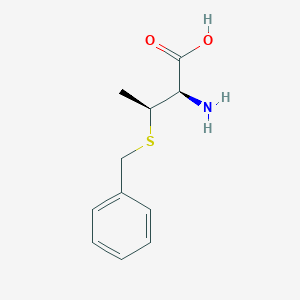
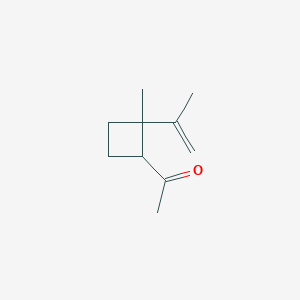
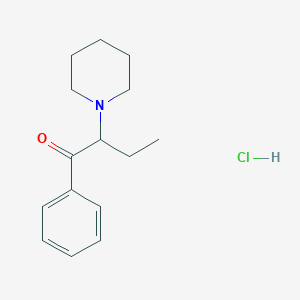

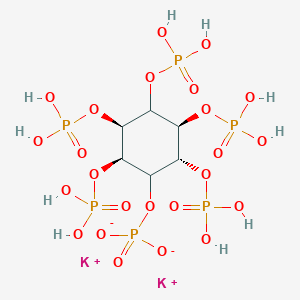
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
